molecular formula C21H18N4OS B11660260 3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660260
M. Wt: 374.5 g/mol
InChI Key: HENYVHQZPQWUCX-HYARGMPZSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a 5-methylthiophen-2-yl group and a naphthalen-2-yl ethylidene hydrazide moiety. The (E)-configuration of the ethylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets .

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H18N4OS/c1-13-7-10-20(27-13)18-12-19(24-23-18)21(26)25-22-14(2)16-9-8-15-5-3-4-6-17(15)11-16/h3-12H,1-2H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

HENYVHQZPQWUCX-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-methylthiophene-2-carbohydrazide with 2-naphthaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbohydrazide Derivatives

Structural and Functional Analogues

Key structural analogs differ in substituents on the pyrazole ring, the hydrazide moiety, or the aromatic/heterocyclic groups. These modifications significantly influence biological activity, solubility, and stability.

Substituent Effects on the Pyrazole Core
Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound 5-methylthiophen-2-yl, naphthalen-2-yl C₂₃H₁₉N₄OS Hypothesized anticancer activity (based on thiophene and naphthalene motifs) -
(E)-N-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Thiophen-2-yl, 3-hydroxyphenyl C₁₆H₁₄N₄O₂S Enhanced solubility due to hydroxyl group; moderate cytotoxicity
(Z)-N-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-methylthiophen-2-yl, 4-methoxyphenyl C₁₈H₁₈N₄O₂S Improved metabolic stability (methoxy group reduces oxidation)
N′-[(E)-(2,4-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Thiophen-2-yl, 2,4-dichlorophenyl C₁₅H₁₀Cl₂N₄OS High antimicrobial activity (chlorine atoms enhance lipophilicity)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase bioactivity by enhancing membrane permeability.
  • Hydroxyl or methoxy groups (e.g., ) improve solubility but may reduce stability due to metabolic oxidation.
  • Naphthalene vs. Phenyl : The naphthalen-2-yl group in the target compound likely enhances π-π stacking with cellular targets compared to smaller aromatic groups .

Key Findings :

  • Thiophene vs. Furan : Thiophene-containing analogs (e.g., target compound) exhibit stronger bioactivity than furan derivatives due to sulfur’s electron-rich nature .
  • Naphthalene vs. Nitroaromatic : Nitro groups (e.g., ) improve cytotoxicity but may increase toxicity risks, whereas naphthalene balances activity and safety.

Comparison of Yields :

  • Hydrazones with electron-deficient aldehydes (e.g., nitro-substituted) yield 70–85% .
  • Bulky substituents (e.g., naphthalene) reduce yields (~50–60%) due to steric hindrance .

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